Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate
Description
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
methyl 1-(3-chlorobenzoyl)indole-3-carboxylate |
InChI |
InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3 |
InChI Key |
GDUAUQKFCUYTEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Methyl 1H-indole-3-carboxylate + NaH (60% dispersion in mineral oil), DMF, room temperature, 5 min | Deprotonation of indole nitrogen to form nucleophilic species | Ensures selective N-substitution |
| 2 | Addition of 3-chlorobenzoyl chloride or 3-chlorobenzyl bromide, stir at room temperature for 20-30 min | N-acylation or N-alkylation reaction | Monitored by LCMS for completion |
| 3 | Quench with NH4Cl solution, extract with ethyl acetate, wash with brine, dry over Na2SO4 | Workup to isolate product | Purification by concentration in vacuo |
| 4 | Purification by column chromatography or crystallization | Final isolation of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate | Typical yields ~70-80% |
This sequence ensures selective functionalization of the indole nitrogen while preserving the methyl ester at the 3-position.
Research Findings and Analytical Data
- The molecular weight of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is 313.7 g/mol.
- The compound exhibits conjugation between the indole ring and the benzoyl group, influencing its electronic properties and potential biological activity.
- LCMS data confirm the molecular ion peak consistent with the expected mass (m/z 314 [M+H]+).
- NMR characterization typically shows signals corresponding to the indole protons, methyl ester, and aromatic protons of the 3-chlorobenzoyl group.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct N-Acylation | Methyl 1H-indole-3-carboxylate | 3-chlorobenzoyl chloride, base (Et3N) | RT to mild heating, inert atmosphere | Straightforward, high selectivity | Requires acyl chloride, moisture sensitive |
| Ullmann-Type N-Arylation | Methyl 1H-indole-3-carboxylate derivatives | CuI, K3PO4, aryl bromides, DMF | Mild, air atmosphere tolerant | Mild conditions, broad scope | More complex catalyst system |
| N-Alkylation (Related) | Methyl 1H-indole-3-carboxylate | NaH, 3-chlorobenzyl bromide, DMF | RT, inert atmosphere | High yield, simple reagents | Limited to alkylation, strong base needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity:
Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate has shown promising anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Mechanism of Action:
The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, it may influence pathways such as the MAPK and PI3K/Akt pathways, which are critical in cancer progression .
Drug Development:
Due to its structural characteristics, methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate serves as a scaffold for developing new anticancer agents. Its ability to undergo further chemical modifications allows researchers to enhance its efficacy and selectivity against tumor cells .
Material Science Applications
Polymer Synthesis:
This compound can be utilized in synthesizing advanced materials, particularly in creating polymers with specific properties. The incorporation of indole moieties into polymer chains can enhance thermal stability and mechanical strength .
Nanocomposites:
Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate can be integrated into nanocomposite materials, where it acts as a reinforcing agent. These materials find applications in electronics and packaging due to their improved mechanical properties and barrier functions .
Cosmetic Applications
Topical Formulations:
Research indicates that methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate can be incorporated into cosmetic formulations for its potential skin benefits. Its antioxidant properties may help protect skin cells from oxidative stress, making it a valuable ingredient in anti-aging products .
Formulation Stability:
Studies have shown that the compound contributes to the stability of emulsions and creams, improving the overall efficacy of cosmetic products. Experimental designs have successfully optimized formulations containing this compound, enhancing their sensory attributes and moisturizing effects .
Synthesis and Characterization
The synthesis of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate typically involves several steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Friedel-Crafts Acylation | Reaction of indole with chlorobenzoyl chloride to form the acylated product. |
| 2 | Esterification | Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst. |
| 3 | Purification | Recrystallization or chromatography to obtain pure methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate. |
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various indole derivatives, including methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate, revealed significant cytotoxic effects against breast cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents, showcasing its potential as a lead compound for drug development .
Case Study 2: Cosmetic Formulation Development
In a formulation study aimed at developing a new anti-aging cream, researchers incorporated methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate into the formulation. The final product demonstrated enhanced moisturizing properties and stability over time compared to control formulations without the compound .
Mechanism of Action
The mechanism of action of Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure can be compared to the following analogs:
*SEM = (2-(Trimethylsilyl)ethoxy)methyl
Key Observations :
Physicochemical Properties
- Solubility: Methyl esters (e.g., target compound, Methyl 1-methyl-1H-indole-3-carboxylate) generally exhibit better organic solvent solubility (e.g., chloroform, methanol) than carboxylic acid derivatives .
- Crystal Packing : Methyl 1-methyl-1H-indole-3-carboxylate forms coplanar hydrogen-bonded networks, while bulky substituents (e.g., 3-chlorobenzoyl) may disrupt crystallinity .
Biological Activity
Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies, including case studies and experimental data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H14ClNO2
- Molecular Weight : 299.75 g/mol
The structure consists of an indole core, a methyl ester functional group at the 3-position, and a 3-chlorobenzoyl group at the 1-position. This configuration is significant for its biological interactions.
Anticancer Activity
Indole derivatives, including methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate, have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:
- Cell Viability Assays : Studies have demonstrated that methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate exhibits significant antiproliferative effects against several cancer cell lines. For instance, a derivative with similar structural characteristics showed GI50 values ranging from 29 nM to 78 nM in MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, indicating potent activity compared to standard treatments like erlotinib .
- Mechanism of Action : The compound's mechanism involves the inhibition of mutant EGFR/BRAF pathways, which are critical in various cancers. The indole moiety interacts with key amino acid residues in the active site of the target proteins, forming pi-stacking interactions and halogen bonds that enhance binding affinity .
Antimicrobial Activity
In addition to its anticancer properties, methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate has been evaluated for antimicrobial activity:
- Cytotoxic Effects : Preliminary studies suggest that indole derivatives can exhibit cytotoxic effects against specific microbial strains. The presence of the chlorine atom in the benzoyl group may contribute to enhanced antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | GI50 = 29 nM | |
| Anticancer | A-549 | GI50 = 42 nM | |
| Antimicrobial | Various bacterial strains | Cytotoxic effects observed |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate typically involves multi-step reactions starting from readily available indole derivatives. The modification of substituents on the indole ring significantly influences its biological activity:
- SAR Findings : Research indicates that variations in the chlorobenzoyl group can lead to substantial changes in potency against cancer cells. For instance, substituting different halogens or alkyl groups can either enhance or diminish the compound's inhibitory effects on target enzymes like AKR1C3, crucial for cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
